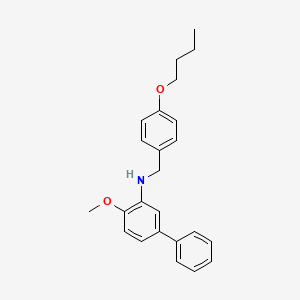![molecular formula C16H15N3O3 B5180229 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine, also known as MDMAI, is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin, which can have a positive effect on mood and anxiety. Additionally, this compound has been found to have an affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin in the brain, which can have a positive effect on mood and anxiety. It has also been found to have an affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, this compound has been found to have anti-inflammatory effects, which may have therapeutic potential for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has several advantages for lab experiments, including its high purity and stability. However, it also has limitations, such as its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine research. One potential direction is to study its therapeutic potential for various neurological disorders, such as depression, anxiety, and PTSD. Additionally, further research could be conducted on the anti-inflammatory effects of this compound and its potential for treating inflammatory diseases. Finally, studies could be conducted to optimize the synthesis method for this compound to improve its purity and yield.
Conclusion:
This compound is a synthetic compound that has potential therapeutic effects for various neurological disorders. Its mechanism of action involves inhibiting the reuptake of serotonin in the brain, which can have a positive effect on mood and anxiety. While it has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity at high doses. There are several future directions for research on this compound, including studying its therapeutic potential for various neurological disorders and optimizing the synthesis method.
Synthesemethoden
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents to form the final product. The purity and yield of the final product can be optimized through careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has been studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood and reduction in anxiety.
Eigenschaften
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-4-10(5-15-16(14)22-9-21-15)7-17-12-2-3-13-11(6-12)8-18-19-13/h2-6,8,17H,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCDMGVMCZGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
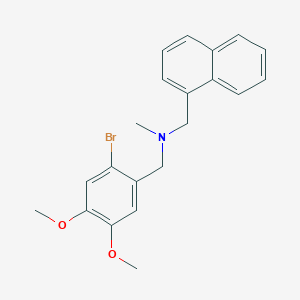
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
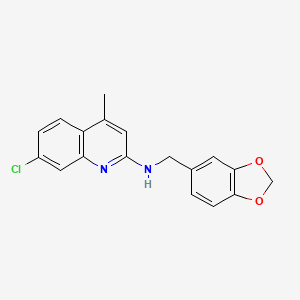
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
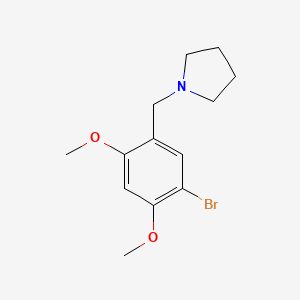


![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
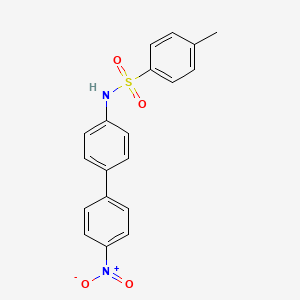
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
